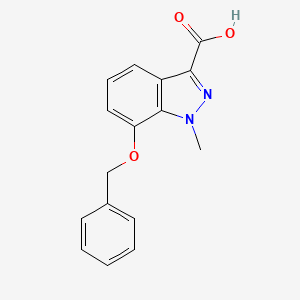
Mepivacaine-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mepivacaine-d3 N-Oxide is a deuterated derivative of Mepivacaine, a local anesthetic of the amide type This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mepivacaine-d3 N-Oxide typically involves the following steps:
Starting Material: The synthesis begins with N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Mepivacaine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Further oxidized products such as nitroso derivatives.
Reduction: Mepivacaine-d3.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Mepivacaine-d3 N-Oxide is primarily used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium atoms provide a means to study the metabolic pathways and pharmacokinetics of Mepivacaine.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the effects of deuterium substitution on biological activity and metabolism.
Medical Research: Studies the potential therapeutic applications and safety profiles of deuterated anesthetics.
Mécanisme D'action
Mepivacaine-d3 N-Oxide exerts its effects by blocking sodium channels in nerve cells. This prevents the influx of sodium ions, thereby inhibiting the generation and propagation of nerve impulses. The deuterium atoms may alter the binding affinity and metabolic stability of the compound, providing insights into the molecular mechanisms of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mepivacaine: The non-deuterated parent compound.
Lidocaine: Another amide-type local anesthetic with similar pharmacological properties.
Bupivacaine: A longer-acting amide-type local anesthetic.
Uniqueness
Mepivacaine-d3 N-Oxide is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for research applications, particularly in studying the effects of isotopic substitution on drug metabolism and action.
Propriétés
Numéro CAS |
1346597-91-8 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
265.371 |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-oxido-1-(trideuteriomethyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
Clé InChI |
WQTJWODFSMCWCC-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-] |
Synonymes |
N-(2,6-Dimethylphenyl)-1-(methyl-d3)-1-oxido-2-piperidinecarboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












